molecular formula C8H13NO2 B2893673 Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate CAS No. 1638767-96-0

Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate

Cat. No. B2893673
CAS RN: 1638767-96-0
M. Wt: 155.197
InChI Key: BVAFIRLHMVEAMF-UHFFFAOYSA-N
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Description

“Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate” is a chemical compound with the CAS number 1638767-96-0 . It is also known as “this compound Hydrochloride” with the CAS number 1638772-04-9 .


Molecular Structure Analysis

The molecular formula of this compound is C8H13NO2·HCl, and its molecular weight is 191.66 . The InChI code is 1S/C8H13NO2/c1-11-6(10)7-2-3-8(9,4-7)5-7/h2-5,9H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It should be stored under inert gas at -20°C . It is air sensitive, hygroscopic, and heat sensitive .

Scientific Research Applications

Improved Synthesis and Applications

  • An efficient synthesis method for C4α- and C4β-methyl-substituted analogues of 2-aminobicyclo[3.1.0]hexane 2,6-dicarboxylate was developed, highlighting their importance in studying metabotropic glutamate receptor function. This advancement supports the potential application of these compounds in neurological research and therapy (Henry et al., 2012).

Neuroprotection and Drug Development

  • Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1] -hexane -5-carboxylate (MMMHC) was developed as a neuroprotective drug. It demonstrated the ability to cross the brain-blood barrier and accumulate in various brain regions, suggesting its potential for treating neurodegenerative diseases (Yu et al., 2003).

Metabotropic Glutamate Receptor Agonists

  • Studies on derivatives of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, such as LY354740, LY379268, and LY389795, reveal their neuroprotective properties against toxicity induced by NMDA, kainic acid, and staurosporine. These compounds were significantly more potent in reducing nucleosome formation than lactate dehydrogenase release, indicating a differential effect on apoptosis versus necrosis (Kingston et al., 1999).

Synthetic and Transport Applications

  • The synthesis and comparison of isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids with the widely used (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid showed that these compounds have specificity to the Na+-independent membrane transport system L, indicating their potential use in distinguishing amino acid transport systems (Christensen et al., 1983).

Safety and Hazards

This compound can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-6(10)7-2-3-8(9,4-7)5-7/h2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAFIRLHMVEAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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